methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
CAS No.:
VCID: VC8640037
Molecular Formula: C17H14F3N3O4
Molecular Weight: 381.31 g/mol
* For research use only. Not for human or veterinary use.
![methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate -](/images/structure/VC8640037.png)
Description |
Methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and applications in medicinal chemistry, particularly as inhibitors of enzymes and receptors involved in various pathological processes. SynthesisThe synthesis of methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically follows a multi-step process involving:
Biological SignificanceThis compound has been explored for its potential pharmacological activities due to its structural features:
Table 2: Reported Biological Activities of Related Compounds
Analytical CharacterizationThe characterization of this compound involves techniques such as:
Applications in Medicinal ChemistryMethyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate serves as a scaffold for drug discovery due to its favorable properties:
Future Research DirectionsTo fully exploit its potential:
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Product Name | methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | ||||||||||||
Molecular Formula | C17H14F3N3O4 | ||||||||||||
Molecular Weight | 381.31 g/mol | ||||||||||||
IUPAC Name | methyl 5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | ||||||||||||
Standard InChI | InChI=1S/C17H14F3N3O4/c1-25-12-5-4-9(6-13(12)26-2)10-7-14(17(18,19)20)23-15(21-10)8-11(22-23)16(24)27-3/h4-8H,1-3H3 | ||||||||||||
Standard InChIKey | SJPFLSGUWWMJQY-UHFFFAOYSA-N | ||||||||||||
SMILES | COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)OC)OC | ||||||||||||
Canonical SMILES | COC1=C(C=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)OC)OC | ||||||||||||
PubChem Compound | 1124532 | ||||||||||||
Last Modified | Apr 15 2024 |
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